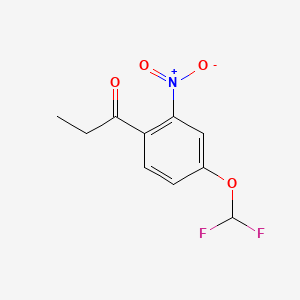

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one

Description

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the para position (C4) and a nitro group (-NO₂) at the ortho position (C2). This compound combines electron-withdrawing groups (nitro and difluoromethoxy), which significantly influence its electronic and steric properties.

The nitro group enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic additions, while the difluoromethoxy group contributes to lipophilicity and metabolic stability.

Properties

Molecular Formula |

C10H9F2NO4 |

|---|---|

Molecular Weight |

245.18 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-2-nitrophenyl]propan-1-one |

InChI |

InChI=1S/C10H9F2NO4/c1-2-9(14)7-4-3-6(17-10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3 |

InChI Key |

MWADTSXWTJHDIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: The nitrated compound undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acidic or basic conditions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a difluoromethoxy group and a nitro group attached to a phenyl ring connected to a propanone moiety, allows for a variety of chemical reactions and potential biological activities.

Applications Overview

- Chemistry: It serves as a building block in synthesizing complex organic molecules and developing new synthetic methodologies.

- Biology: Derivatives may exhibit biological activity, making it a candidate for drug discovery and development. For example, research has shown that inhibiting lysosomal phospholipase A2 can predict drug-induced phospholipidosis .

- Medicine: Research into its pharmacological properties may lead to new therapeutic agents. Positron Emission Tomography (PET) can be valuable in preclinical and clinical drug development because it can provide critical information about target engagement and occupancy by a drug candidate under specific dose regimens .

- Industry: It can be used to produce specialty chemicals and materials with specific properties, like polymers and coatings.

Chemical Reactions and Significance

The compound can undergo several chemical reactions, which are crucial for its applications:

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

- Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

- Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The nitro group (-NO₂) exerts a stronger electron-withdrawing effect than difluoromethoxy (-OCF₂H) or halogens (-Cl, -Br), making nitro-substituted propan-1-ones more reactive in electrophilic substitution or coupling reactions .

- Lipophilicity : Difluoromethoxy-substituted compounds exhibit higher lipophilicity than methoxy or hydroxyl analogues, enhancing membrane permeability in biological systems .

Physical and Spectral Properties

Biological Activity

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the field of drug discovery. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a difluoromethoxy group and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

Research indicates that 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on the decaprenylphospho-beta-D-ribofuranose 2-oxidase (DprE1), which is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. This inhibition is significant given the rising incidence of drug-resistant tuberculosis strains.

Enzymatic Inhibition

The compound has shown promising results in enzymatic assays:

- pIC50 Value : 7.0, indicating strong inhibition.

- Minimum Inhibitory Concentration (MIC) : 8.3 µM against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various functional groups in enhancing biological activity. Modifications to the nitrophenyl and difluoromethoxy groups can lead to variations in potency and selectivity.

| Compound Variant | pIC50 | MIC (µM) | Comments |

|---|---|---|---|

| Original Compound | 7.0 | 8.3 | High activity against DprE1 |

| Variant A | 6.5 | 12.0 | Reduced activity due to structural changes |

| Variant B | 7.3 | 6.5 | Enhanced potency with specific modifications |

Cytotoxicity and Selectivity

In addition to its antimicrobial properties, the compound exhibits low cytotoxicity across various cell lines, making it a suitable candidate for further development as a therapeutic agent. The lack of significant cytotoxic effects was confirmed through multiple assays, indicating a favorable safety profile .

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

- Antimycobacterial Activity : A study demonstrated that the compound effectively inhibited Mycobacterium tuberculosis growth, supporting its potential use in treating tuberculosis .

- Pharmacological Screening : In a broader pharmacological context, compounds similar to 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one were screened for various activities, including anti-inflammatory and anticancer properties .

- Drug Interaction Studies : Investigations into how this compound interacts with other drugs revealed potential synergistic effects when combined with existing antimycobacterial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.